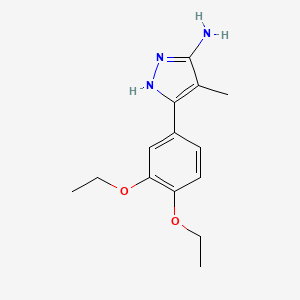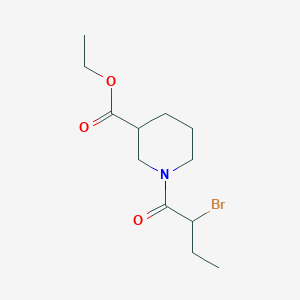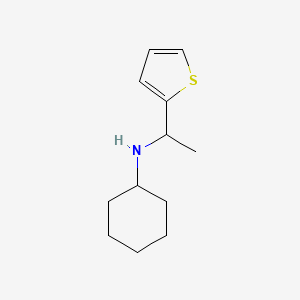
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one, also known as 4-Aminoindan-1-one (4-AI), is an organic compound that has been studied for its potential applications in scientific research. 4-AI belongs to the class of indanones, which are cyclic compounds with a carbonyl group in the ring. It is a white solid with a melting point of 72-75 °C and a boiling point of 207-210 °C. 4-AI is soluble in organic solvents, such as ethanol and ethyl acetate, and slightly soluble in water.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has demonstrated the synthesis and characterization of biphenyl-based compounds, including derivatives similar to the compound of interest. These studies have focused on their potential as corrosion inhibitors for mild steel in acidic environments, highlighting the relevance of such compounds in materials science and engineering. The studies utilized techniques such as FT-NMR, FT-IR, and elemental analysis to elucidate the structure and properties of these compounds (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Crystal Structures and Molecular Interactions
- Crystal structure and Hirshfeld surface analysis have been employed to study chalcone derivatives closely related to "(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-yl)-prop-2-EN-1-one". These studies provide insights into the molecular interactions and stability of such compounds, which could inform their potential applications in medicinal chemistry and material sciences (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Antioxidant Activity
- Investigations into the antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, which share a core structural similarity with the compound , have revealed their potential for biological applications. These studies utilized in vitro assays to assess free radical scavenging ability, pointing to the therapeutic potential of such compounds (Sulpizio, Roller, Giester, & Rompel, 2016).
Anti-inflammatory and Antimicrobial Activities
- New chalcone derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. This research underscores the potential of chalcone derivatives in pharmaceutical development, offering a basis for the design of novel therapeutic agents (Rehman, Saini, & Kumar, 2022).
Photophysical Properties
- The effect of solvent polarity on the photophysical properties of chalcone derivatives has been studied, revealing significant insights into the intramolecular charge transfer interactions and the stabilization of these compounds in various solvents. Such studies highlight the importance of solvent environment on the behavior of chalcone derivatives, which could influence their applications in photochemistry and materials science (Kumari, Varghese, George, & Sudhakar, 2017).
Eigenschaften
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-14-7-4-13(5-8-14)17(20)9-6-12-2-1-3-16-15(12)10-11-19-16/h1-11,19H,18H2/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINRQSOKLDBKHW-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=CC(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C/C(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)
![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)
![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)



![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)
![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)


![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)